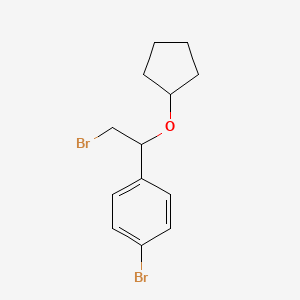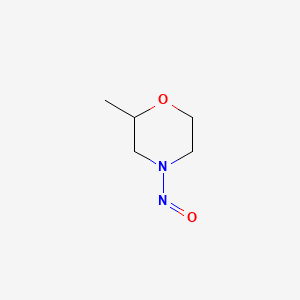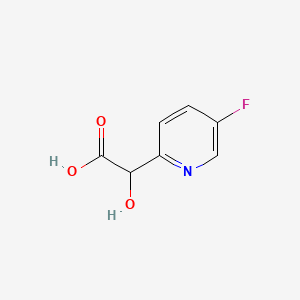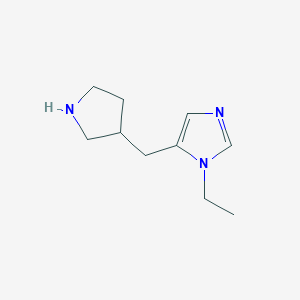
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound with the molecular formula C13H16Br2O It is a derivative of benzene, featuring bromine and cyclopentyloxyethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding the corresponding de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopentyloxy)ethylbenzene.
Substitution: Formation of 4-(2-hydroxy-1-(cyclopentyloxy)ethyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The cyclopentyloxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-hydroxyethyl)benzene: Similar structure but has a hydroxy group instead of the cyclopentyloxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is unique due to the presence of both bromine and cyclopentyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C13H16Br2O |
|---|---|
Peso molecular |
348.07 g/mol |
Nombre IUPAC |
1-bromo-4-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
Clave InChI |
JGQNGTJIUWGBOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)











